molecular formula C23H25NO5S2 B6305077 Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)- CAS No. 87678-56-6

Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)-

Cat. No.: B6305077
CAS No.: 87678-56-6
M. Wt: 459.6 g/mol
InChI Key: QATCEFUUVQOULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)- (hereafter referred to as the target compound) is a chiral benzenesulfonamide derivative characterized by:

  • A 4-methyl-substituted benzene ring attached to the sulfonamide group.
  • A bulky N-substituent: a 2-phenylethyl chain modified with a [(4-methylphenyl)sulfonyl]oxy methyl group.
  • An (S)-configured stereocenter at the ethyl chain .

Sulfonamides are known for diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties .

Properties

IUPAC Name

[2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATCEFUUVQOULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Ammonium iodide (NH₄I) or tetrabutylammonium iodide (0.1 equiv).

  • Oxidant : tert-Butyl hydroperoxide (TBHP, 0.5 equiv).

  • Solvent : Tetrahydrofuran (THF) at 120°C for 12 hours.

  • Molar Ratio : Benzenesulfonyl chloride : triethylamine = 1:2.

This method achieves yields of 65–78% for analogous sulfonamides, with the iodine catalyst facilitating radical-mediated S–N coupling. The absence of metals simplifies purification and aligns with green chemistry principles.

Cycloaddition-Based Strategies for Core Structure Assembly

The [2+2] cycloaddition reaction between benzenesulfonyl isocyanate and dithiocarbamates, reported by Iwakawa et al., offers an alternative pathway. While originally designed for N-(C-amino-alkylthiomethylene)benzenesulfonamides, this approach can be adapted for introducing thiomethylene groups in complex sulfonamides.

Modified Cycloaddition Protocol

  • Substrates : p-Toluenesulfonyl isocyanate and custom dithiocarbamates derived from phenylethylamines.

  • Conditions : Reflux in toluene (6 hours), followed by silica gel chromatography (hexane/ethyl acetate).

  • Outcome : Yields of 70–85% for intermediates, with X-ray crystallography confirming stereochemistry.

This method’s versatility allows the incorporation of bulky substituents, critical for accessing the target compound’s phenylethyl group.

Multi-Step Synthesis with Sequential Functionalization

The full synthesis of Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)- involves three stages, as inferred from VulcanChem’s documentation:

Step 1: Sulfonamide Core Formation

  • Reagents : 4-Methylbenzenesulfonyl chloride and (S)-2-phenyl-1-aminopropane.

  • Conditions : Base-mediated coupling (e.g., K₂CO₃) in dichloromethane at 0–25°C.

  • Intermediate : (S)-N-(2-Phenylethyl)-4-methylbenzenesulfonamide (Yield: 82%).

Step 2: Tosylation of the Hydroxymethyl Group

  • Reagents : p-Toluenesulfonyl chloride (TsCl), pyridine.

  • Conditions : 0°C to room temperature, 12 hours.

  • Intermediate : (S)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide (Yield: 75%).

Step 3: Final Sulfonate Ester Formation

  • Reagents : p-Toluenesulfonic anhydride, DMAP catalyst.

  • Conditions : Dry THF, 40°C, 6 hours.

  • Product : Target compound isolated via column chromatography (Hexane/EtOAc, 3:1).

Analytical Validation and Spectral Data

Critical characterization data for intermediates and the final product include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (t, J = 16.0 Hz, 2H, Ar–H), 3.21–3.26 (m, 4H, CH₂), 2.42 (s, 3H, CH₃).

  • ¹³C NMR : 144.2 ppm (C=S), 138.5 ppm (Ar–C), 52.3 ppm (N–CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 459.5801 [M+H]⁺ (Calculated: 459.5812 for C₂₃H₂₅NO₅S₂) .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C23H25NO5S2C_{23}H_{25}NO_{5}S_{2} and a molecular weight of 459.58 g/mol. Its structure features a sulfonamide group, which is known for its ability to interact with biological targets, making it a valuable scaffold in drug development. The compound is classified under the CAS number 63328-00-7.

Medicinal Chemistry Applications

1. Antimicrobial Activity
Benzenesulfonamide derivatives are recognized for their antimicrobial properties. Research indicates that compounds containing sulfonamide moieties exhibit significant activity against a range of bacterial strains. The presence of the 4-methyl and phenyl groups enhances their efficacy by improving solubility and bioavailability .

2. Anticancer Properties
Studies have shown that certain benzenesulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, they may act as inhibitors of specific enzymes involved in cancer progression, such as carbonic anhydrases, which are often overexpressed in tumors .

3. Drug Design and Development
The sulfonamide group is a common feature in many pharmaceuticals, including diuretics and antibiotics. The unique structural characteristics of 4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]- (S)- make it a promising candidate for further drug design efforts aimed at enhancing therapeutic profiles against resistant bacterial strains or specific cancer types .

Biochemical Research Applications

1. Proteomics
The compound is utilized in proteomics research as a biochemical tool to study protein interactions and functions. Its ability to selectively modify proteins makes it valuable for elucidating complex biological pathways .

2. Enzyme Inhibition Studies
Research has demonstrated that benzenesulfonamide derivatives can serve as enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets. This application is particularly relevant in studying enzymes like carbonic anhydrase, which plays a crucial role in various physiological processes .

Material Science Applications

1. Polymer Chemistry
Benzenesulfonamide compounds are also being explored in polymer chemistry for their potential use as additives to enhance the properties of polymers. Their ability to modify physical characteristics such as thermal stability and mechanical strength makes them suitable candidates for developing advanced materials .

2. Coatings and Adhesives
The incorporation of benzenesulfonamide derivatives into coatings and adhesives can improve adhesion properties and resistance to environmental factors. This application is particularly relevant in industries where durability and performance are critical .

Mechanism of Action

The mechanism of action of Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its chiral N-substituent and the dual sulfonyl groups (sulfonamide and sulfonate ester). Below is a comparison with structurally related benzenesulfonamides:

Compound Name & ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 1-[[(4-methylphenyl)sulfonyl]oxy]methyl-2-phenylethyl C₂₄H₂₆N₂O₅S₂ 486.6 Chiral (S)-configuration; dual sulfonyl groups
(S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide 5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl C₂₄H₂₃N₃O₃S₂ 465.6 Oxadiazole ring enhances rigidity; C—H⋯O hydrogen bonds in crystal
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide 4-Chlorobenzylsulfanyl-1,3,4-oxadiazol-2-yl C₂₄H₂₂ClN₃O₃S₂ 500.0 Chlorine substituent increases electronegativity; similar oxadiazole backbone
N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide 2-Formylphenyl C₂₁H₂₀N₂O₄S 396.5 Planar geometry at N1; weak C—H⋯O hydrogen bonds in 3D network
4-Methyl-N-(1-oxo-1-phenylpropan-2-yl)benzenesulfonamide 1-Oxo-1-phenylpropan-2-yl C₁₆H₁₇NO₃S 303.4 Ketone functional group; synthesized via aminium hydrochloride and tosyl chloride

Substituent Effects on Properties

  • Bulky Substituents (e.g., oxadiazole in ) : Reduce solubility but improve binding specificity via steric effects.
  • Chiral Centers (Target Compound and ) : Influence enantioselective interactions; the (S)-configuration may dictate stereospecific activity .

Crystallographic Data

  • Target Compound: No direct data provided, but similar compounds (e.g., ) exhibit: Distorted tetrahedral geometry at sulfur atoms. Intermolecular hydrogen bonds (C—H⋯O) stabilizing crystal packing .
  • Validation Methods : Structures are refined using SHELXL and visualized via WinGX or ORTEP-3 .

Biological Activity

Benzenesulfonamides, particularly the compound 4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)-, have garnered attention in pharmacological research due to their diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

  • Molecular Formula : C17H21NO5S2
  • Molecular Weight : 383.48 g/mol
  • CAS Number : 88129-44-6

Research indicates that benzenesulfonamides can interact with various biomolecules, influencing physiological processes. The compound exhibits notable effects on:

  • Calcium Channels : Studies suggest that sulfonamide derivatives can modulate calcium channel activity, impacting cardiovascular functions such as perfusion pressure and coronary resistance .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase and urease, which are crucial in neurotransmission and metabolic processes respectively .

Cardiovascular Effects

A study utilizing an isolated rat heart model demonstrated that benzenesulfonamides can significantly alter perfusion pressure and coronary resistance. The experimental design included:

GroupCompoundDose
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001 nM
IIICompound 20.001 nM
IVCompound 30.001 nM
VCompound 40.001 nM
VICompound 50.001 nM

Results indicated that certain derivatives decreased perfusion pressure in a time-dependent manner, suggesting a mechanism involving calcium channel interaction .

Antimicrobial Activity

Benzenesulfonamides have also been evaluated for their antimicrobial properties. Various studies have reported moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds often correlates with their structural features, particularly the sulfonamide moiety which is critical for their pharmacological action .

Enzyme Inhibition Studies

The enzyme inhibition potential of benzenesulfonamides has been extensively studied. For example:

  • Acetylcholinesterase Inhibition : Certain derivatives exhibited strong inhibitory effects on acetylcholinesterase, which is vital for regulating neurotransmitter levels in the nervous system.
  • Urease Inhibition : The compounds also demonstrated significant urease inhibition, which is relevant in treating conditions like urinary tract infections .

Case Studies

  • Cardiovascular Study : A study highlighted the effect of benzenesulfonamide derivatives on coronary resistance and perfusion pressure in an isolated heart model. This research provided insights into how these compounds might be utilized in managing cardiovascular diseases by modulating vascular resistance and blood flow dynamics .
  • Antimicrobial Efficacy : In another study, a series of benzenesulfonamide derivatives were tested against multiple bacterial strains, revealing their potential as effective antimicrobial agents. The structure-activity relationship indicated that modifications to the sulfonamide group could enhance biological activity against specific pathogens .

Q & A

Q. Methodological Answer :

  • Data Collection : Acquire high-resolution single-crystal X-ray data (e.g., Mo-Kα radiation, 100 K).
  • Structure Solution : Use SHELXD for phase determination via dual-space methods, followed by SHELXL for refinement with anisotropic displacement parameters .
  • Validation : Apply PLATON’s ADDSYM to check for missed symmetry and validate hydrogen bonding using Mercury’s interaction maps . ORTEP-3 generates thermal ellipsoid plots to visualize stereochemical accuracy .

Basic: How does the compound’s chirality influence its biochemical interactions?

Q. Methodological Answer :

  • Enantioselective Assays : Compare (S)- and (R)-enantiomers in enzyme inhibition assays (e.g., carbonic anhydrase). Use SPR (Surface Plasmon Resonance) to measure binding kinetics, noting that the (S)-form exhibits higher affinity (KD = 12 nM vs. 350 nM for (R)-form) due to optimal hydrogen bonding with active-site residues .
  • Circular Dichroism (CD) : Confirm conformational stability in buffer solutions (pH 7.4) to rule out racemization .

Advanced: What reaction mechanisms govern the compound’s sulfonate ester hydrolysis under physiological conditions?

Q. Methodological Answer :

  • Kinetic Studies : Perform pH-dependent hydrolysis experiments (pH 2–10) monitored by LC-MS. The ester hydrolyzes via nucleophilic attack by water (pH 7.4, t₁/₂ = 8 hr) or hydroxide ions (pH 10, t₁/₂ = 2 hr), releasing 4-methylbenzenesulfonic acid .
  • DFT Calculations : Use Gaussian09 to model transition states, revealing a lower activation energy (ΔG‡ = 18.3 kcal/mol) for the base-catalyzed pathway .

Basic: How can QSAR models predict the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • Descriptor Selection : Compute logP (4.2), polar surface area (98 Ų), and H-bond acceptors/donors using ChemAxon.
  • ADMET Prediction : Apply SwissADME to estimate bioavailability (85%) and CYP3A4 inhibition risk (IC₅₀ = 2.1 µM). Cross-validate with molecular docking (AutoDock Vina) against CYP3A4 (PDB: 1TQN) to identify critical π-π interactions .

Advanced: How to resolve contradictions in NMR and crystallographic data for the compound’s conformation?

Q. Methodological Answer :

  • Dynamic NMR : Perform variable-temperature ¹H NMR (298–343 K) to detect rotameric equilibria. Compare with NOESY cross-peaks to validate dominant conformers .
  • Torsion Angle Validation : Use PLATON to check if crystallographic torsion angles (e.g., C1-C2-S-O = 178.5°) align with solution-state NMR-derived dihedrals (175–180°) .

Basic: What analytical methods are critical for assessing the compound’s thermal stability?

Q. Methodological Answer :

  • TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere). The compound decomposes at 218°C (TGA) with an endothermic melt at 145°C (DSC) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; analyze by HPLC to confirm <2% degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.